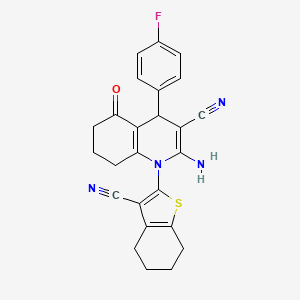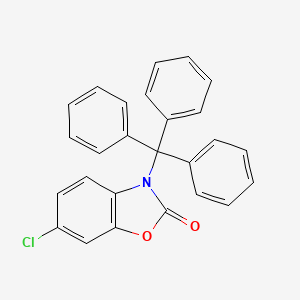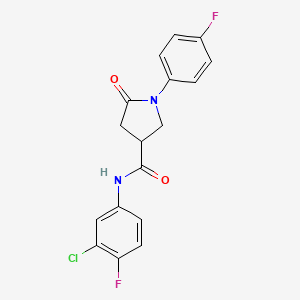
(4Z)-4-(3,3-diethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a fascinating compound known for its complex structure and diverse chemical reactivity. This compound's unique arrangement includes an isoquinoline ring fused with a pyrazolone ring, making it a subject of significant interest in both organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 3,3-diethyl-1,2,3,4-tetrahydroisoquinoline with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one under controlled conditions. This reaction typically requires a strong base and is conducted in an inert atmosphere to prevent oxidation and side reactions.
Industrial Production Methods
In industrial settings, the synthesis often involves automated processes for precision and scalability. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Industrial methods might also involve catalysts to speed up the reaction and reduce energy consumption.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation can transform functional groups within the compound, often enhancing its reactivity or stability.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed depend on the type of reaction and the conditions used. For example, oxidation might lead to the formation of ketones or alcohols, while substitution could introduce various alkyl or aryl groups.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in biochemical assays and as a probe for studying enzyme activity.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of materials with specific optical or electronic properties.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, altering cellular processes. The pathways involved can vary but often include signal transduction pathways that regulate cell growth, differentiation, or apoptosis.
相似化合物的比较
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of an isoquinoline and pyrazolone ring. Similar compounds might include:
Isoquinolines: : Known for their biological activity and used in various pharmaceuticals.
Pyrazolones: : Often explored for their anti-inflammatory properties.
These comparisons highlight the compound's uniqueness and its potential advantages in specific applications.
Feel free to ask me anything more specific about this compound!
属性
分子式 |
C23H25N3O |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
4-(3,3-diethyl-4H-isoquinolin-1-yl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H25N3O/c1-4-23(5-2)15-17-11-9-10-14-19(17)21(24-23)20-16(3)25-26(22(20)27)18-12-7-6-8-13-18/h6-14,25H,4-5,15H2,1-3H3 |
InChI 键 |
RJRWJSMPIHVGIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC2=CC=CC=C2C(=N1)C3=C(NN(C3=O)C4=CC=CC=C4)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)

![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

![2-{(2E)-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B15011334.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
![4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15011354.png)
